2-(Ethoxycarbonyl)phenylzinc bromide

Übersicht

Beschreibung

2-(Ethoxycarbonyl)phenylzinc bromide is an organometallic compound that is not directly discussed in the provided papers. However, related compounds and methodologies can provide insight into its potential characteristics and synthetic routes. For instance, the synthesis of similar organometallic compounds involves the use of halogenated precursors and metal powders in various solvents, as seen in the preparation of o-bromophenylzinc compounds .

Synthesis Analysis

The synthesis of related organometallic compounds typically involves halogenated organic compounds reacting with metals. For example, the o-bromophenylzinc compound was synthesized by reacting o-bromoiodobenzene with zinc powder in THF, which suggests a potential method for synthesizing 2-(Ethoxycarbonyl)phenylzinc bromide . Additionally, the synthesis of [2,3-bis(ethoxycarbonyl)propyl]-n-butyltin dibromide involved the reaction of an organotin compound with bromine .

Molecular Structure Analysis

The molecular structure of organometallic compounds can be complex, often involving coordination between metal atoms and organic ligands. For example, bis-(1,2-diethoxycarbonyl-ethyl)tin dibromide has an octahedral coordination around the tin atom, with cis-positioned bromine atoms and five-membered rings formed by the ligands . This information can be extrapolated to suggest that 2-(Ethoxycarbonyl)phenylzinc bromide may also have a complex structure with specific coordination between zinc and the organic ligands.

Chemical Reactions Analysis

Organometallic compounds like 2-(Ethoxycarbonyl)phenylzinc bromide can participate in various chemical reactions, particularly in cross-coupling reactions. The o-bromophenylzinc compound was found to be an efficient synthetic equivalent in Pd(0)-catalyzed cross-coupling reactions, which could imply that 2-(Ethoxycarbonyl)phenylzinc bromide might also be useful in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of organometallic compounds are often determined by their molecular structure. For instance, the low melting point isomer of bis-(1,2-diethoxycarbonyl-ethyl)tin dibromide was characterized by its crystal structure, which can influence its melting point and solubility . While the exact properties of 2-(Ethoxycarbonyl)phenylzinc bromide are not provided, similar compounds exhibit properties that are heavily influenced by their molecular geometry and electronic structure.

Wissenschaftliche Forschungsanwendungen

Electrochemical Carboxylation

A study by Senboku et al. (2001) discussed the electrochemical carboxylation of ethoxycarbonyl- or phenyl-substituted vinyl triflates, which is relevant for understanding the applications of 2-(ethoxycarbonyl)phenylzinc bromide in synthesizing α,β-unsaturated carboxylic acids (Senboku, Kanaya, Fujimura, & Tokuda, 2001).

Synthesis of New Ligands and Complexes

Bera et al. (2017) synthesized a new pyridinyl thiazole ligand with a hydrazone moiety, which indicates the potential of 2-(ethoxycarbonyl)phenylzinc bromide in the synthesis of novel ligands and their complexes (Bera, Brandão, Mondal, Jana, Jana, Santra, & Bera, 2017).

Domino Process in Organic Synthesis

Le Gall et al. (2018) utilized phenylzinc bromide in a pseudo three-component reaction, demonstrating its role in facilitating complex organic synthesis processes, such as the formation of unsaturated δ-valerolactones (Le Gall, Presset, Léonel, & Retailleau, 2018).

Synthesis of Functionalized Pyrrolidines

Guideri et al. (2012) explored the use of 1-benzyl-5-(ethoxycarbonyl)-2,3,4,5-tetrahydropyridinium bromide in synthesizing 2,2-disubstituted pyrrolidines, indicating the potential of similar ethoxycarbonyl compounds in synthesizing complex organic structures (Guideri, Noschese, & Ponticelli, 2012).

Wittig Reaction in Organic Chemistry

Islam & Ikuo (2007) discussed the Wittig Reaction involving compounds with ethoxycarbonyl groups, demonstrating the relevance of such groups in facilitating important organic reactions (Islam & Ueda Ikuo, 2007).

Catalytic Aromatic Ethoxycarbonylation

Peng et al. (2011) described a Pd(II)-catalyzed aromatic C-H ethoxycarbonylation process, underlining the utility of ethoxycarbonyl compounds in catalytic processes (Peng, Zhu, Ramirez, Zhao, & Shi, 2011).

Synthesis of Key Synthons

Salman et al. (2002) provided an efficient synthesis method for 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for certain pharmaceuticals, highlighting the importance of ethoxycarbonyl compounds in pharmaceutical synthesis (Salman, Babu, Ray, Biswas, & Kumar, 2002).

Fenton-Like Degradation Processes

Xie et al. (2020) explored the use of ethoxycarbonyl compounds in the Fenton-like degradation of EtBr, a carcinogenic compound, demonstrating the environmental applications of these compounds (Xie, Zheng, Ding, & Zhang, 2020).

Polymerization and Material Science

Mori et al. (2009) studied the polymerization of N-vinylimidazolium salts, including those with ethoxycarbonyl groups, indicating the use of these compounds in material science and polymer chemistry (Mori, Yahagi, & Endo, 2009).

Safety and Hazards

This compound is classified as a flammable liquid (category 2), an eye irritant (category 2), and a suspected carcinogen (category 2) . It has hazard statements H225, H319, H335, H336, and H351 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Zukünftige Richtungen

2-(Ethoxycarbonyl)phenylzinc bromide is a valuable reagent in organic synthesis, particularly in the construction of peptidomimetic and anti-cancer compounds . Its future use will likely continue to be in the field of biomedical research, particularly in drug synthesis for oncological applications .

Wirkmechanismus

Target of Action

2-(Ethoxycarbonyl)phenylzinc bromide is an organozinc compound . The primary targets of this compound are typically carbon-based functional groups in organic molecules. The compound acts as a nucleophile, meaning it donates electrons to other molecules during chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition. In this process, the zinc atom in the compound forms a bond with a carbon atom in the target molecule. This reaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Biochemical Pathways

The exact biochemical pathways affected by 2-(Ethoxycarbonyl)phenylzinc bromide can vary depending on the specific reaction conditions and the nature of the target molecules. The compound is often used in the synthesis of pharmaceuticals and other biologically active compounds, suggesting that it may play a role in various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Ethoxycarbonyl)phenylzinc bromide are not well-studied. As a reactive organometallic compound, it is likely to be rapidly metabolized and excreted by the body. Its bioavailability would therefore be expected to be low .

Result of Action

The molecular and cellular effects of 2-(Ethoxycarbonyl)phenylzinc bromide’s action are primarily related to its role in the synthesis of other compounds. By enabling the formation of new carbon-carbon bonds, it can contribute to the production of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds .

Action Environment

The action, efficacy, and stability of 2-(Ethoxycarbonyl)phenylzinc bromide can be influenced by various environmental factors. For example, the compound is sensitive to moisture and air, and must be handled under inert conditions . The reaction conditions, including temperature and solvent, can also have a significant impact on the compound’s reactivity .

Eigenschaften

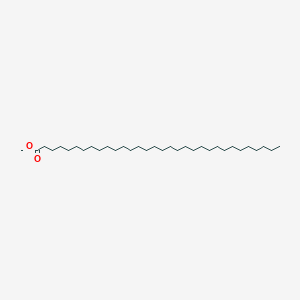

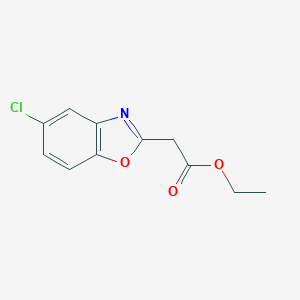

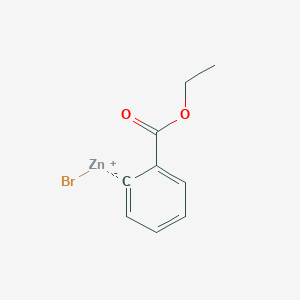

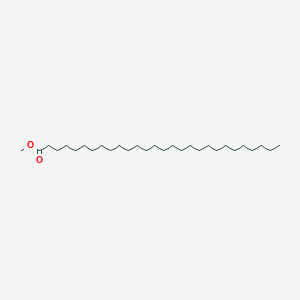

IUPAC Name |

bromozinc(1+);ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSRESIMIGVTLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=[C-]1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxycarbonyl)phenylzinc bromide | |

CAS RN |

131379-40-3 | |

| Record name | Bromo[2-(ethoxycarbonyl-κO)phenyl-κC]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131379-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)